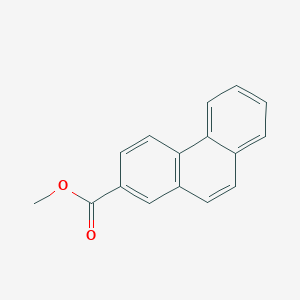

Methyl phenanthrene-2-carboxylate

CAS No.: 25308-63-8

Cat. No.: VC3852657

Molecular Formula: C16H12O2

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25308-63-8 |

|---|---|

| Molecular Formula | C16H12O2 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | methyl phenanthrene-2-carboxylate |

| Standard InChI | InChI=1S/C16H12O2/c1-18-16(17)13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)15/h2-10H,1H3 |

| Standard InChI Key | ATXRQOKSTOTYJH-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |

| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |

Introduction

Methyl phenanthrene-2-carboxylate is a chemical compound derived from phenanthrene, a polycyclic aromatic hydrocarbon (PAH). The addition of a methyl ester group to the 2-carboxylic acid position of phenanthrene results in this compound. Despite its potential applications and environmental relevance, detailed information on methyl phenanthrene-2-carboxylate is limited compared to other PAH derivatives. This article aims to compile available data and research findings on this compound.

Synthesis and Applications

The synthesis of methyl phenanthrene-2-carboxylate typically involves the esterification of phenanthrene-2-carboxylic acid with methanol. This process is common for converting carboxylic acids into their methyl esters, which can be used in various chemical reactions or as intermediates in organic synthesis.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Phenanthrene-2-carboxylic acid | C15H10O2 | 222.24 | 435.367 (at 760 mmHg) | 1.305 |

| Methyl phenanthrene-3-carboxylate | C16H12O2 | 236.27 | Not available | Not available |

Note: The table includes data for phenanthrene-2-carboxylic acid and methyl phenanthrene-3-carboxylate for comparison, as specific data for methyl phenanthrene-2-carboxylate is not available.

Environmental and Health Implications

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are known environmental pollutants with potential health risks. While specific studies on methyl phenanthrene-2-carboxylate are scarce, research on similar compounds suggests that they can be metabolized in the body and may be detected in biological samples as biomarkers of exposure . The environmental persistence and bioaccumulation potential of such compounds are critical factors in assessing their ecological impact.

Research Findings and Future Directions

Given the limited availability of specific research on methyl phenanthrene-2-carboxylate, future studies should focus on its synthesis, chemical properties, environmental fate, and potential health effects. Understanding its metabolism and interaction with biological systems could provide insights into its role as a biomarker or its potential environmental hazards.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume